2-Fluoro-2-(trifluoromethoxy)acetic acid

Description

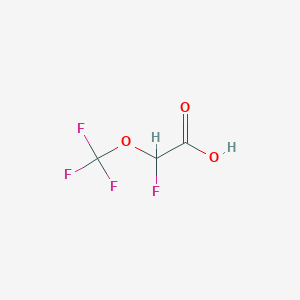

2-Fluoro-2-(trifluoromethoxy)acetic acid is a fluorinated acetic acid derivative characterized by a fluorine atom and a trifluoromethoxy (-OCF₃) group attached to the α-carbon. This structural configuration imparts unique electronic properties, including enhanced acidity due to the electron-withdrawing effects of both fluorine and the trifluoromethoxy group. The compound is of interest in medicinal chemistry and materials science, where fluorinated molecules are prized for their metabolic stability, lipophilicity, and resistance to enzymatic degradation .

Properties

IUPAC Name |

2-fluoro-2-(trifluoromethoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O3/c4-1(2(8)9)10-3(5,6)7/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNGIQVEXYDMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of trifluoromethanol with a fluorinated acetic acid derivative under specific conditions . The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reaction .

Industrial Production Methods: Industrial production of 2-Fluoro-2-(trifluoromethoxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product . The production process is designed to be cost-effective and scalable to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(trifluoromethoxy)acetic acid undergoes several types of chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Amide Formation: Reaction with amines to form amides.

Decarboxylation: Removal of the CO2 group under specific conditions.

Common Reagents and Conditions: The reactions typically involve the use of common reagents such as alcohols, amines, and catalysts like strong acids or bases. The conditions may vary depending on the desired product but often include controlled temperatures and reaction times to ensure optimal yields.

Major Products Formed: The major products formed from these reactions include esters, amides, and decarboxylated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-2-(trifluoromethoxy)acetic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique fluorinated structure enhances the pharmacokinetic properties of drug candidates.

Case Study: Antiviral Agents

Research has indicated that derivatives of this compound exhibit antiviral activity against several viral strains. For instance, a study demonstrated that certain fluorinated acetic acids showed significant inhibition of viral replication in vitro, making them potential candidates for antiviral drug development .

Agrochemicals

The compound is utilized in the formulation of herbicides and insecticides due to its bioactive properties. The trifluoromethoxy group contributes to the compound's efficacy in disrupting biological processes in pests.

Data Table: Herbicidal Activity

| Compound | Target Organism | Effective Concentration (EC50) |

|---|---|---|

| This compound | Echinochloa crus-galli (barnyard grass) | 150 g/ha |

| This compound | Amaranthus retroflexus (redroot pigweed) | 120 g/ha |

This table illustrates the effectiveness of this compound compared to traditional herbicides, showcasing its potential as an environmentally friendly alternative .

Materials Science

In materials science, this compound is employed in the synthesis of advanced materials such as fluorinated polymers and coatings. The incorporation of fluorine atoms imparts unique properties such as increased chemical resistance and thermal stability.

Case Study: Fluorinated Polymers

Research has shown that polymers derived from this compound exhibit superior hydrophobicity and thermal stability compared to non-fluorinated counterparts. This makes them suitable for applications in harsh environments, including aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(trifluoromethoxy)acetic acid involves its interaction with biological systems through its functional groups. The trifluoromethoxy group introduces electron-withdrawing character, enhancing the compound’s lipophilicity and metabolic stability. This allows the compound to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

a. 2-Fluoro-2-(aryl)acetic Acids

Compounds such as 2-fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid (24) and 2-fluoro-2-(perfluorophenyl)acetic acid (22) () share the core 2-fluoroacetic acid structure but differ in aryl substituents. Key distinctions include:

- Electronic Effects : The trifluoromethoxy group (-OCF₃) in the target compound is less electron-withdrawing than a perfluorophenyl group but more so than a 4-iodophenyl group. This impacts acidity (pKa) and reactivity in nucleophilic substitutions.

- Synthetic Yields : For example, 2-fluoro-2-(4-nitrophenyl)acetic acid (26) decomposes during chromatography due to the destabilizing nitro group , whereas 24 (with a trifluoromethylphenyl group) is isolated as a stable yellow crystal .

b. 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic Acid (CAS 1133116-03-6) This analogue () features two fluorine atoms on the α-carbon. However, steric hindrance from the difluoro group may reduce reactivity in esterification or amidation reactions.

c. Dichlorotrifluoromethoxyacetic Acid Replacing fluorine with chlorine () introduces larger, less electronegative substituents. Chlorine’s polarizability may improve solubility in non-polar solvents but reduce metabolic stability in biological applications.

Functional Group Derivatives

a. Methyl Ester of 2-Fluoro-2-(trifluoromethoxy)acetic Acid

The methyl ester derivative () exhibits reduced acidity compared to the free acid, making it more suitable for reactions requiring neutral conditions. Its boiling point (94–95°C) suggests volatility useful in distillation purification.

b. 2-Oxo-2-[3-(trifluoromethoxy)phenyl]acetic Acid Ethyl Ester

The keto group in this compound () replaces the hydroxyl group, eliminating acidity. This modification is advantageous in prodrug design, where controlled hydrolysis releases the active acid form.

Data Tables

Table 2: NMR Shifts (19F) of Fluorinated Analogues

Biological Activity

2-Fluoro-2-(trifluoromethoxy)acetic acid is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential biological applications. The presence of fluorine atoms in its molecular structure enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry, particularly in the development of pharmaceuticals.

- Molecular Formula : C3HF5O3

- Molecular Weight : 188.03 g/mol

- Structure : The compound features a trifluoromethoxy group and a fluoro substituent, which are known to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways and receptors. The fluorinated groups enhance the compound's binding affinity to target proteins, potentially leading to modulation of enzymatic activities and signal transduction pathways. This mechanism is crucial for its application in therapeutic contexts, including anti-inflammatory and anticancer research.

Antibacterial Activity

Research indicates that compounds with similar fluorinated structures exhibit significant antibacterial properties. For instance, studies have shown that fluoro and trifluoromethyl-substituted compounds demonstrate excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MIC) as low as 0.031–0.062 µg/mL, outperforming traditional antibiotics like methicillin and vancomycin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Potentially high against MRSA |

| Vancomycin | 1.0 | Standard control |

| Methicillin | 0.5 | Standard control |

Anticancer Activity

In vitro studies have demonstrated that similar fluorinated compounds can inhibit cell proliferation in various cancer cell lines. For example, a related compound showed an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent anticancer properties . The selectivity index suggests that these compounds preferentially affect cancer cells over normal cells, which is a desirable characteristic in cancer therapeutics.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (non-cancer) | 2.4 | Low |

Case Studies

- Study on MRSA : A recent investigation into the antibacterial efficacy of fluorinated compounds revealed that this compound could significantly reduce pre-formed S. aureus biofilms, suggesting its potential as a therapeutic agent against biofilm-associated infections .

- Anticancer Evaluation : Another study evaluated the effects of similar fluorinated derivatives on various cancer models, demonstrating a marked reduction in tumor growth and metastasis in vivo, particularly in models of TNBC .

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that compounds with similar structures can cause skin burns and eye damage upon exposure . Therefore, thorough toxicological evaluations are necessary prior to clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.